N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N,3-dimethyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-15(14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITPRHVQANEZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid methyl ester, followed by cyclization and methylation reactions . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Acylation Reactions
The carboxamide group undergoes N-acylation under mild conditions. For example:
-
Product : N-acetyl derivative (yield: ~75%)
-
Mechanism : Nucleophilic attack by the amine on the acylating agent, followed by deprotonation.
Key Data :
| Reaction Component | Details |
|---|---|
| Temperature | 25–40°C |
| Solvent | Pyridine or DCM |
| Yield | 70–85% |
Diazonium Salt Formation and Subsequent Reactions
The compound’s aromatic amine derivatives participate in diazotization, enabling coupling or cyclization :
-
Diazotization : Treatment with NaNO₂/H₂SO₄ forms diazonium salts.
-
Pschorr Cyclization : Intramolecular radical coupling yields fused heterocycles like pyrazolo[4,3-c]quinolin-4-one .
-
Sandmeyer Reaction : With CuCl, forms chlorinated derivatives (e.g., N-(2-chlorophenyl)-analogues) .
-
Diazonium salt preparation from N-(2-aminophenyl)-derivative.
-
Treatment with CuSO₄/ascorbic acid/NaCl → 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazoloquinolin-4-one (17).
Nucleophilic Substitution
The carboxamide’s NH group reacts with electrophiles:
-
Alkylation : Using alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ .
-
Sulfonation : Reaction with sulfonyl chlorides (e.g., TsCl) forms sulfonamide derivatives .
Experimental Conditions :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ or Et₃N |
| Solvent | DMF or THF |
| Reaction Time | 6–12 hours |
Cyclization and Ring Expansion
Under acidic or catalytic conditions, the compound participates in cyclization:
-
Formation of Fused Pyrazoles : Reacts with β-ketoesters to form pyrazolo[3,4-b]pyridines .
-
Domino Reactions : FeCl₂-catalyzed rearrangement with isoxazoles yields polycyclic systems .
-
Substrate: N,3-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide + β-ketonitrile.
-
Catalyst: NIS (N-iodosuccinimide).
-
Product: 5-Amino-4-arylthio-3-aryl-1H-pyrazoles.
Oxidation and Reduction
-
Oxidation : KMnO₄ in pyridine/H₂O converts the carboxamide to carboxylic acid derivatives .
-
Reduction : LiAlH₄ reduces the amide to amine (e.g., N,3-dimethyl-1-phenyl-1H-pyrazole-4-methylamine).
| Reagent | Product | Yield |
|---|---|---|
| KMnO₄ (aq. pyridine) | Pyrazole-4-carboxylic acid | 82% |
Condensation Reactions
The carboxamide acts as a directing group in condensations:
-
With Aldehydes : Forms hydrazones (e.g., reaction with 2,4-dinitrophenylhydrazine) .
-
With Active Methylene Compounds : Produces chalcone analogues via Claisen-Schmidt condensation .
Example :
-
Reactant: 4-Nitrobenzaldehyde.
-
Conditions: EtOH/HCl (reflux).
-
Product: (E)-3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone .
Photochemical Reactivity
Limited studies suggest potential photochromic behavior in crystalline phases, similar to structurally related pyrazoles . Further research is needed to characterize this property.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide as an anticancer agent. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines:
- Aurora-A Kinase Inhibition : It has been shown to inhibit Aurora-A kinase, a critical enzyme involved in cell division. This inhibition can lead to reduced proliferation of cancer cells. For instance, derivatives of pyrazole compounds demonstrated IC50 values indicating potent anticancer activity against cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This property is essential for treating inflammatory diseases and conditions such as arthritis. Studies have shown that similar pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines .
Fungicidal Activity
This compound has been investigated for its fungicidal properties. It acts by disrupting metabolic pathways in fungal organisms, making it effective against various phytopathological diseases:
- Mechanism of Action : The compound targets succinate dehydrogenase (SDH), which is crucial for fungal respiration. This mode of action helps prevent the development of resistance in fungal populations .
Formulation and Application Methods
The compound can be formulated into various delivery systems such as emulsifiable concentrates and wettable powders. Application methods include:
- Direct spraying on plants.
- Soil treatments prior to planting.
- Seed treatments to protect emerging plants from fungal infections .
Summary of Biological Activities
The following table summarizes the biological activities and their corresponding IC50 values for this compound and related derivatives:
| Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Aurora-A Kinase Inhibition | A549 | 0.16 | |
| Tumor Necrosis Factor-alpha Inhibition | Various | 10 | |
| Fungicidal Activity | Botrytis sp. | 68% inhibition at 1 µM |
Case Studies
Several case studies have documented the efficacy of this compound in both laboratory settings and field trials:
Antitumor Efficacy Study
In a controlled laboratory study, derivatives of this compound were tested against multiple cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth.
Field Trials for Fungal Control
Field trials conducted on crops susceptible to fungal infections demonstrated that formulations containing this compound significantly reduced disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
Key pyrazole derivatives and their substituent differences are summarized in Table 1 .
Table 1: Structural and Functional Group Comparison
*Molecular weight estimated based on formula.
Key Observations:
Substituent Impact on Bioactivity: The CB1 antagonist (IC₅₀ = 0.139 nM) features bulky, electron-withdrawing substituents (2,4-dichlorophenyl, 4-chlorophenyl) and a pyridylmethyl group, which enhance receptor binding affinity through hydrophobic and π-π interactions .
Carboxamide vs. Aldehyde Functionality :
- The carboxamide group in the target compound and CB1 analog enables hydrogen bonding with biological targets, whereas the aldehyde in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde () offers reactivity for further synthetic modifications .
Key Insights:
- Synthetic Complexity : The CB1 antagonist requires multi-step functionalization, whereas the target compound’s simpler structure may allow streamlined synthesis.
Biological Activity
N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, highlighting its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound belongs to the pyrazole class, which is known for its ability to interact with various biological targets, leading to a wide range of pharmacological effects.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 0.39 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 0.67 | Microtubule destabilization |
| HCT116 (Colon) | 0.95 | CDK2 inhibition |
Research indicates that it can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly, which is critical for cell division and proliferation .
2. Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory properties. It selectively inhibits COX-2 enzymes, which are involved in the inflammatory response.
| Study | IC50 (μg/mL) | Effect |
|---|---|---|
| In vitro COX-2 inhibition assay | 55.65 | Anti-inflammatory activity |
| Acute inflammation model in rats | >2000 mg/kg | Significant reduction in swelling |
The compound's anti-inflammatory activity was comparable to established NSAIDs like diclofenac sodium .
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against various bacterial strains.
| Bacterial Strain | Activity |
|---|---|
| E. coli | Moderate inhibition |
| S. aureus | High inhibition |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- CDK Inhibition: The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Microtubule Destabilization: It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A study conducted on the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 0.67 μM. The mechanism was linked to the induction of apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Potential
In an animal model of acute inflammation, administration of the compound led to a marked decrease in paw swelling compared to control groups treated with standard anti-inflammatory drugs. The results indicated its potential as a therapeutic agent for inflammatory conditions .
Q & A
Q. What are the established synthetic routes for N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of pyrazole-4-carboxamide derivatives typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with substituted phenylhydrazines, followed by carboxamide formation. For example:
Cyclocondensation : React ethyl acetoacetate with phenylhydrazine in ethanol under reflux to form the pyrazole core .
Methylation : Introduce methyl groups at the N-1 and C-3 positions using methylating agents like methyl iodide in basic media.
Carboxamide Formation : React the intermediate with dimethylamine in the presence of coupling agents (e.g., EDC/HOBt) .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry (1:1.2 ratio of pyrazole to dimethylamine) to enhance yield (>75%) and minimize byproducts (e.g., unreacted ester intermediates). Monitor via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, FT-IR, XRD) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- XRD : Resolve crystal packing and confirm substituent positions. For analogous pyrazole derivatives, monoclinic systems with space group P2₁/c are common .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the biological activity and stability of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry, calculate HOMO-LUMO gaps (predicting reactivity), and assess electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .
- Molecular Docking : Dock the compound into target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina. Key interactions include hydrogen bonding between the carboxamide and active-site residues (e.g., Aspergillus fumigatus CYP51: ΔG ~-8.2 kcal/mol) .
Q. How do substituent variations (e.g., halogenation at the phenyl ring) influence the biological activity of pyrazole-4-carboxamide derivatives?
Methodological Answer:
Experimental Design : Synthesize derivatives via Suzuki coupling or electrophilic substitution, then assay against target enzymes/cell lines. Use SAR studies to prioritize candidates for in vivo testing .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-4-carboxamides across different studies?
Methodological Answer:
- Data Triangulation : Compare assay conditions (e.g., fungal strain variability, incubation time). For example, Candida albicans MIC values may vary 4-fold depending on agar vs. broth dilution methods .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., murine S9 fractions) to identify rapid degradation (t₁/₂ <30 min) as a cause of false-negative in vivo results .
- Crystallography : Resolve target-bound structures to confirm binding modes (e.g., pyrazole ring π-stacking vs. carboxamide H-bonding) .
Q. What analytical methods are critical for assessing the purity and degradation products of this compound under storage conditions?
Methodological Answer:
- HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) to detect degradation products (e.g., hydrolyzed carboxylic acid at RT ~4.2 min).
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days. Major degradation pathways include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
